molecular formula C15H18N4O8S2 B193917 Ceftibuten dihydrate CAS No. 118081-34-8

Ceftibuten dihydrate

Cat. No.: B193917
CAS No.: 118081-34-8
M. Wt: 446.5 g/mol
InChI Key: SSWTVBYDDFPFAF-DKOGRLLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftibuten dihydrate is a semisynthetic, β-lactamase-stable, third-generation cephalosporin antibiotic designed for oral administration. Its chemical name is (+)-(6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-4-carboxycrotonamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate, with the molecular formula C₁₅H₁₈N₄O₈S₂ and a molecular weight of 446.46 g/mol . Structurally, it features a β-lactam ring fused to a dihydrothiazine ring, common to cephalosporins, but modified for enhanced stability against bacterial β-lactamases.

Mechanism of Action

Target of Action

Ceftibuten dihydrate is a third-generation cephalosporin antibiotic . Its primary target is the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Ceftibuten exerts its bactericidal action by binding to the PBPs . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . It is also highly stable against β-lactamases, enzymes that often confer resistance to other antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting this pathway, Ceftibuten prevents the formation of the bacterial cell wall, which is composed mainly of peptidoglycan. This leads to cell lysis and death, effectively eliminating the bacterial infection.

Result of Action

The molecular and cellular effects of Ceftibuten’s action result in the death of the bacterial cells . By inhibiting cell wall synthesis, the bacterial cells become unable to maintain their structural integrity, leading to cell lysis . This effectively controls and eliminates the bacterial infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can potentially affect the action of β-lactam antibiotics like Ceftibuten. Ceftibuten is known to be highly stable against β-lactamases . Other factors such as pH, temperature, and the presence of other drugs can also potentially influence the action of Ceftibuten.

Biological Activity

Ceftibuten dihydrate is a semisynthetic, third-generation cephalosporin antibiotic known for its efficacy against various bacterial infections. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and case studies highlighting its clinical applications.

Ceftibuten exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), particularly PBP 1A, PBP 1B, and PBP 2 in Escherichia coli, leading to cell lysis and death of the bacteria . The drug's bactericidal activity is primarily attributed to its ability to disrupt peptidoglycan synthesis, which is essential for maintaining the structural integrity of bacterial cell walls.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : Ceftibuten is rapidly absorbed following oral administration. The bioavailability can be affected by food intake .
  • Volume of Distribution : Approximately 0.21 L/kg in adults and 0.5 L/kg in fasting pediatric patients .
  • Protein Binding : About 65% bound to plasma proteins, with binding being independent of plasma concentration .
  • Metabolism : The drug is predominantly excreted unchanged in urine, with about 10% converted to a less potent trans-isomer .
  • Elimination Half-Life : Approximately 3 hours in healthy adults .

Adverse Effects

Ceftibuten's safety profile is comparable to other cephalosporins, with common adverse effects including nausea (4%), headache (3%), diarrhea (3%), and dyspepsia (2%) . Overdosage can lead to serious neurological effects such as convulsions due to cerebral irritation .

1. Antimicrobial Efficacy

A study demonstrated that this compound exhibits significant antibacterial activity against various pathogens including Staphylococcus aureus and Salmonella typhi. When complexed with copper(II), the antibacterial potency was notably enhanced, indicating that metal complexation could be a viable strategy for improving the drug's efficacy .

2. Pharmacodynamics

Research involving the pharmacodynamics of ceftibuten revealed that its effectiveness can be influenced by dosage regimens. A multiple-dose study indicated that higher doses resulted in increased maximum concentration (Cmax) and area under the curve (AUC) values, suggesting a dose-dependent response in terms of drug exposure .

3. Stability Studies

Thermogravimetric analysis (TGA) showed that this compound has a multistage degradation pattern when subjected to heat, indicating good thermal stability compared to some metal complexes formed with it. This property is crucial for ensuring the drug's integrity during storage and administration .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Volume of Distribution0.21 L/kg (adults)
Protein Binding65%
Half-Life~3 hours
Renal Excretion~95% unchanged

Table 2: Clinical Study Results on this compound Dosing

Dose (mg)Cmax (mg/L)Tmax (h)AUC0–12 (mg × h/L)
40017.60 ± 3.952.63 ± 1.0689.59 ± 20.34
60024.14 ± 4.772.81 ± 0.92120.86 ± 19.19
80028.11 ± 4.002.97 ± 0.92158.32 ± 27.28

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of ceftibuten dihydrate against bacterial pathogens?

this compound, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking. This disrupts cell wall integrity, leading to osmotic lysis. Researchers should validate this mechanism using in vitro assays such as PBP-binding affinity studies (e.g., radiolabeled penicillin competition assays) and transmission electron microscopy to visualize cell wall damage .

Q. How can researchers design experiments to assess ceftibuten’s minimum inhibitory concentration (MIC) against resistant strains?

Use standardized broth microdilution or agar dilution methods (CLSI/EUCAST guidelines). Include control strains (e.g., E. coli ATCC 25922) and test against β-lactamase-producing isolates. For extended-spectrum β-lactamase (ESBL)-producing strains, combine ceftibuten with β-lactamase inhibitors (e.g., clavulanic acid) to confirm resistance mechanisms .

Q. What are the critical physicochemical properties to consider when formulating this compound for stability studies?

Key properties include solubility (water-dependent bioavailability), hygroscopicity (due to dihydrate structure), and thermal stability. Store lyophilized powder at -25°C to -15°C for long-term stability. Use HPLC with UV detection (λ = 254 nm) to monitor degradation products under stress conditions (e.g., pH 2–9, 40°C) .

Advanced Research Questions

Q. How can contradictory data on ceftibuten’s efficacy against Gram-positive pathogens be resolved?

Discrepancies may arise from variations in inoculum size, culture media, or strain-specific PBP expression. Design comparative studies using isogenic mutants (e.g., S. aureus with altered PBP2a expression) and standardized protocols. Incorporate transcriptomic analysis (RNA-seq) to correlate PBP expression levels with MIC values .

Q. What methodological approaches optimize this compound formulations for enhanced bioavailability in animal models?

Use pharmacokinetic (PK) modeling to assess absorption kinetics. For oral dosing in rodents, prepare suspensions with 5% DMSO + 30% PEG300 + 5% Tween 80. Monitor plasma concentrations via LC-MS/MS at intervals (e.g., 0.5, 2, 6 hr post-dose). Compare area under the curve (AUC) between formulations to identify excipient effects .

Q. How can researchers address gaps in toxicological data for this compound in long-term exposure studies?

Conduct in vitro genotoxicity assays (Ames test, micronucleus assay) and in vivo chronic toxicity studies in rodents (90-day dosing at 100–500 mg/kg). Monitor renal/hepatic biomarkers (creatinine, ALT) and histopathology. Note that carcinogenicity data are limited; cross-reference IARC/ACGIH classifications for components with ≥0.1% carcinogenic risk .

Q. What strategies validate ceftibuten’s interaction with non-classical bacterial targets (e.g., efflux pumps)?

Use efflux pump knockout mutants (e.g., P. aeruginosa ΔmexAB-oprM) to compare MIC shifts. Perform ethidium bromide accumulation assays with/without ceftibuten. For quantitative analysis, employ real-time PCR to measure efflux pump gene expression (e.g., acrAB-tolC) post-exposure .

Q. Methodological Considerations

Q. How should researchers document experimental protocols for reproducibility in ceftibuten studies?

Adhere to the Beilstein Journal’s guidelines:

  • Detail synthesis/purification steps (e.g., column chromatography conditions).
  • Report MIC values with exact inoculum densities (CFU/mL).
  • Archive raw data (e.g., chromatograms, plate images) in supplementary materials with hyperlinked references .

Q. What statistical methods are appropriate for analyzing dose-response relationships in ceftibuten efficacy studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50 values. For survival assays (e.g., Galleria mellonella infection models), apply Kaplan-Meier analysis with log-rank tests. Report 95% confidence intervals and adjust for multiple comparisons .

Comparison with Similar Compounds

Mechanism of Action

Ceftibuten inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), enzymes critical for cross-linking peptidoglycan chains. This action weakens the cell wall, leading to osmotic lysis and bacterial death .

Clinical Indications

Approved for treating respiratory tract infections (e.g., bronchitis, otitis media), urinary tract infections, and pharyngitis, ceftibuten is administered as capsules (400 mg) or oral suspension (90–180 mg/5 mL) . Its oral bioavailability and resistance to degradation in gastric acid make it a convenient outpatient therapy .

Third-generation cephalosporins share a β-lactam core but differ in pharmacokinetics, spectrum, and administration routes. Below is a comparative analysis of ceftibuten dihydrate with key analogs:

Table 1: Key Properties of this compound and Comparable Cephalosporins

Property This compound Cefixime Ceftriaxone Ceftazidime
Molecular Weight 446.46 g/mol 453.45 g/mol 554.58 g/mol 546.58 g/mol
Administration Route Oral Oral Intravenous/Intramuscular Intravenous/Intramuscular
Spectrum Gram-negative dominant, limited Gram-positive Broad Gram-negative, moderate Gram-positive Broad Gram-negative, moderate Gram-positive Enhanced Pseudomonas aeruginosa coverage
Half-Life 2–3 hours 3–4 hours 6–9 hours 1.5–2 hours
Dosing Frequency 1–2 times daily Once daily Once daily 2–3 times daily
β-Lactamase Stability Stable Stable Variable Stable
Key Indications Respiratory/UTIs Respiratory/UTIs Severe infections (e.g., meningitis) Hospital-acquired infections

Key Differentiators

Oral Bioavailability : Unlike ceftriaxone and ceftazidime (parenteral), ceftibuten and cefixime are orally active, favoring outpatient use .

Spectrum : Ceftibuten has weaker Gram-positive coverage compared to ceftriaxone but stronger activity against Haemophilus influenzae .

Dosing Flexibility : Ceftibuten’s shorter half-life necessitates twice-daily dosing, whereas cefixime and ceftriaxone allow once-daily regimens .

Research Findings

In Vitro and Pharmacodynamic Studies

  • Ceftibuten-clavulanate combinations demonstrated 90% bactericidal activity against ESBL-producing E. coli and K. pneumoniae at 24 hours, comparable to cefixime-clavulanate .
  • A phase I study confirmed ceftibuten’s linear pharmacokinetics, with Cmax of 12–14 μg/mL after a 400 mg dose and minimal adverse effects (e.g., mild diarrhea) .

Formulation Advances

  • Incorporation of crospovidone in ceftibuten tablets improved disintegration time (<1 minute) and dissolution rate, enhancing bioavailability in high-dose formulations .

Properties

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWTVBYDDFPFAF-DKOGRLLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118081-34-8
Record name Ceftibuten dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTIBUTEN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ceftibuten dihydrate
Ceftibuten dihydrate
Ceftibuten dihydrate
Ceftibuten dihydrate
Ceftibuten dihydrate
Ceftibuten dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.